Guanosine 5'-monophosphate hydrate
Overview
Description
. It is a derivative of guanosine and is commonly found in RNA. This compound is essential for the synthesis of RNA and is involved in various cellular functions, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5'-monophosphate hydrate can be synthesized through several methods, including chemical synthesis and enzymatic methods. One common synthetic route involves the phosphorylation of guanosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fermentation processes using microorganisms such as yeast. The yeast is cultured in nutrient-rich media, and the guanosine nucleotides are extracted and purified through various chromatographic techniques. The final product is then crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Guanosine 5'-monophosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other nucleotides and nucleosides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used to substitute functional groups in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
Reduction: Reduction reactions can produce guanosine and other reduced forms of the nucleotide.
Substitution: Substitution reactions can result in the formation of modified nucleotides with altered functional groups.
Scientific Research Applications
Guanosine 5'-monophosphate hydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleotide analogs and other biologically active compounds. In biology, it is essential for studying RNA synthesis and function. In medicine, it is used in the development of antiviral and anticancer drugs. In industry, it is utilized in the production of nutritional supplements and food additives.
Mechanism of Action
The mechanism by which Guanosine 5'-monophosphate hydrate exerts its effects involves its role as a precursor for the synthesis of RNA. It is incorporated into RNA molecules during transcription, where it pairs with cytosine to form the G-C base pair. This base pairing is crucial for the stability and function of RNA molecules. Additionally, this compound is involved in signal transduction pathways, where it acts as a secondary messenger to transmit signals within cells.
Comparison with Similar Compounds
Adenosine monophosphate (AMP)
Cytidine monophosphate (CMP)
Uridine monophosphate (UMP)
Thymidine monophosphate (TMP)
Inosine monophosphate (IMP)
Biological Activity
Guanosine 5'-monophosphate (GMP) hydrate, a nucleotide and a key component in RNA synthesis, has garnered significant attention in the field of biological research due to its diverse biological activities. This article provides a comprehensive overview of GMP hydrate's biological activity, including its neuroprotective properties, role in cellular signaling, and potential therapeutic applications.
Structure and Synthesis
GMP is composed of a guanine base, a ribose sugar, and a phosphate group. It can exist in various hydrated forms, including the heptahydrate and tetrahydrate forms, which are produced through microbial fermentation processes . The synthesis of GMP begins with D-ribose 5'-phosphate, progressing through the de novo pathway involving multiple amino acids and one-carbon derivatives .
1. Neuroprotective Properties
GMP has been shown to exhibit neuroprotective effects, particularly in models of glutamate-induced neurotoxicity. In studies involving rat hippocampal slices, GMP administration was found to prevent neurotoxicity caused by glutamate during glucose deprivation conditions. This suggests that GMP may play a protective role in neurological conditions characterized by excitotoxicity .
2. Modulation of Glutamatergic Neurotransmission
Research indicates that GMP can modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity and memory formation. The compound has been implicated in enhancing the survival and differentiation of neurons under stress conditions .
3. Induction of Neurite Outgrowth
Guanosine has been observed to promote neurite outgrowth in neuroblastoma cells, indicating its potential role in neuronal differentiation. This effect is comparable to that induced by known differentiation agents such as retinoic acid .
1. Formation of G-Quadruplexes
GMP self-aggregates in aqueous solutions to form G-quadruplex structures, which are important for various biological functions including telomerase activity regulation. The formation of these structures is influenced by ionic conditions and concentration of GMP .
2. Interaction with Nucleoside Transporters
GMP can cross the blood-brain barrier via nucleoside transporters, allowing it to exert its effects within the central nervous system shortly after administration. This rapid uptake highlights its potential for therapeutic use in neurological disorders .
Neuroprotection Against Ischemic Damage
A study demonstrated that systemic administration of GMP led to increased levels of guanosine in the cerebrospinal fluid following ischemic stroke models. The sustained elevation of guanosine levels post-injury suggests its role as an endogenous neuroprotective agent .
Anxiolytic Effects
Another significant finding is the anxiolytic-like behavior induced by GMP in animal models. This effect is attributed to its interaction with the glutamatergic system, making it a candidate for developing new anxiolytic therapies .
Research Findings Summary
Properties
CAS No. |
26166-34-7 |
---|---|
Molecular Formula |
C10H20N5O11P |
Molecular Weight |
417.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate |
InChI |
InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
GDVRLXWOAKUVHM-CYCLDIHTSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |
Key on ui other cas no. |
85-32-5 |
sequence |
G |
Synonyms |
5' Guanylic Acid 5'-GMP 5'-Guanylic Acid 5'-Monophosphate, Guanosine Acid, 5'-Guanylic Acid, Guanylic Guanosine 5' Monophosphate Guanosine 5'-Monophosphate Guanosine Monophosphate Guanylic Acid Monophosphate, Guanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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